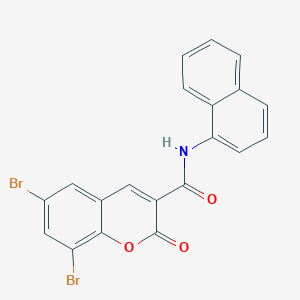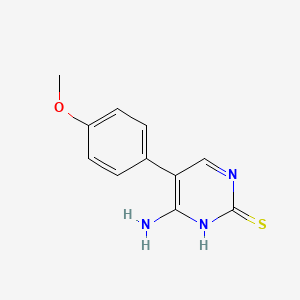
Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride: is a quaternary ammonium compound with a pyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with the pyridinium intermediate.
Addition of the 2-Oxo-2-Phenylethyl Group: This step involves the reaction of the pyridinium intermediate with a phenacyl chloride derivative, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Biology
In biological research, Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is studied for its potential as a biochemical probe. It can interact with biological macromolecules, providing insights into their structure and function.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium, 1-(2-oxo-2-phenylethyl)-, chloride: Lacks the dimethylamino group, leading to different reactivity and applications.
Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, bromide: Similar structure but with a bromide ion instead of chloride, affecting its solubility and reactivity.
Quaternary ammonium compounds: A broader class of compounds with similar structural features but varying functional groups.
Uniqueness
Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is unique due to the presence of both the dimethylamino group and the 2-oxo-2-phenylethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89389-92-4 |
|---|---|
Molekularformel |
C15H17ClN2O |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;chloride |
InChI |
InChI=1S/C15H17N2O.ClH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PIBJEMJAABSMOR-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12126689.png)
![2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126696.png)


![6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12126711.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126717.png)
![6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B12126718.png)
![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)





![8'-methoxy-4',4',6'-trimethyl-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12126772.png)
